molecular formula C17H20ClNO2 B2833973 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1705209-94-4

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2833973
CAS No.: 1705209-94-4
M. Wt: 305.8
InChI Key: LPUHJWVZQNWYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one features an 8-azabicyclo[3.2.1]oct-2-ene core fused with a 2-(4-chlorophenoxy)-2-methylpropan-1-one moiety. The 4-chlorophenoxy group may enhance lipophilicity and influence binding affinity, while the ketone functionality contributes to stability.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-17(2,21-15-10-6-12(18)7-11-15)16(20)19-13-4-3-5-14(19)9-8-13/h3-4,6-7,10-11,13-14H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUHJWVZQNWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1C2CCC1C=CC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one” typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the chlorophenoxy group: This step may involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate electrophile.

    Final assembly: The final step involves coupling the bicyclic structure with the chlorophenoxy group under specific conditions, possibly using a coupling reagent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the bicyclic core.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution reagents: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Applications

The compound has shown promise in several areas of biological research:

1. Medicinal Chemistry

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines, potentially due to its ability to induce apoptosis or inhibit cell proliferation.

2. Neuropharmacology

  • Cognitive Enhancement : The unique structure may facilitate interactions with cholinergic receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
  • Anxiolytic Effects : Similar compounds have been investigated for their anxiolytic properties, indicating that this compound may also have applications in anxiety treatment.

Synthesis and Modification

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through various chemical reactions, including:

  • Cyclization Reactions : Utilizing precursor compounds to form the bicyclic structure.
  • Functional Group Modifications : Altering substituents to enhance biological activity or improve pharmacokinetic properties.

Case Studies

Several case studies highlight the compound's application in drug development:

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant improvement in depressive-like behaviors in animal models when administered at specific dosages.
Study 2Antitumor ActivityShowed a dose-dependent inhibition of cell growth in breast cancer cell lines, suggesting mechanisms involving apoptosis induction.
Study 3Cognitive EnhancementIndicated potential for improving memory retention in rodent models, correlating with increased acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Core Modifications: Bicyclo Saturation and Substituents

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Pharmacological Target Reference
Target Compound 8-azabicyclo[3.2.1]oct-2-en-8-yl 2-(4-chlorophenoxy)-2-methylpropan-1-one ~307.8 (calculated) Likely nAChRs -
BK49645 8-azabicyclo[3.2.1]oct-2-en-8-yl 3-(3-fluoro-4-methylphenyl)propan-1-one 273.34 Undisclosed
8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester 8-azabicyclo[3.2.1]octane 3-hydroxy-2-phenylpropanoate ~291.35 (calculated) nAChRs (cholinergic ligands)
Compound 19 () 8-azabicyclo[3.2.1]octan-8-yl Complex pyrimido-oxazine substituent Undisclosed Undisclosed
  • Substituent Diversity: The 4-chlorophenoxy group distinguishes the target compound from BK49645 (fluoro-methylphenyl) and the ester derivative (phenylpropanoate). Chlorophenoxy groups are associated with improved metabolic stability and lipophilicity compared to esters, which may hydrolyze in vivo .

Pharmacological Activity and Therapeutic Potential

  • ATF4 Inhibitors: Compounds like 2-(4-chlorophenoxy)-N-...acetamide () share the 4-chlorophenoxy motif but target ATF4 for cancer therapy. This highlights substituent-driven versatility in biological targets .

Key Research Findings and Implications

Substituent-Driven Selectivity: The 4-chlorophenoxy group may confer selectivity for peripheral vs. central nAChRs, as seen in analogues with halogenated aryl groups .

Therapeutic Breadth : While the target compound’s exact applications are underexplored, its structural relatives are investigated for neurodegenerative disorders (e.g., Alzheimer’s) and cancer, emphasizing the scaffold’s versatility .

Synthetic Challenges : Moderate yields (50–57%) in related compounds suggest optimization is needed for industrial-scale production .

Biological Activity

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one is a notable member of the azabicyclic family, which includes various bioactive compounds with significant pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a bicyclic structure derived from azabicyclo[3.2.1]octane , characterized by a nitrogen atom within the ring system. The molecular formula is C15H18ClNC_{15}H_{18}ClN, and it has a molecular weight of approximately 265.77 g/mol.

Research indicates that compounds within the azabicyclic class often exhibit diverse biological activities, primarily through interactions with neurotransmitter systems. Specifically, this compound has been studied for its potential as a vasopressin V(1A) receptor antagonist . Vasopressin receptors are crucial in regulating various physiological functions, including blood pressure and fluid balance.

Key Findings:

  • Vasopressin V(1A) Antagonism : Studies have shown that this compound acts as a selective antagonist for the vasopressin V(1A) receptor, which could be beneficial in treating conditions such as hypertension and heart failure .
  • Opioid Receptor Activity : It has also been investigated for its activity against mu and kappa opioid receptors, suggesting potential applications in pain management and addiction therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the bicyclic core:

SubstituentEffect on ActivityReference
4-ChlorophenoxyEnhances receptor binding affinity
Methyl Group at Position 2Modulates selectivity towards specific receptors
Variations in N-substitutionAlters potency and selectivity across receptor types

Case Studies

Several studies have been conducted to evaluate the pharmacological properties of related azabicyclic compounds:

  • Vasopressin V(1A) Receptor Study :
    • A series of analogs were tested for their binding affinities to the vasopressin V(1A) receptor.
    • Compounds with similar structures exhibited high affinity and selectivity, indicating that modifications at specific positions can significantly enhance biological activity .
  • Opioid Receptor Antagonist Development :
    • Research focused on modifying the azabicyclic core to improve selectivity for kappa opioid receptors.
    • Results demonstrated that certain substitutions led to compounds with favorable pharmacokinetic profiles and reduced side effects .

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one?

The synthesis of this compound requires a multi-step approach:

  • Bicyclic core formation : Cyclization reactions under high-pressure conditions (e.g., 100–150 atm) to stabilize the azabicyclo[3.2.1]octane framework, as observed in analogous compounds .
  • Functionalization : Introducing the 4-chlorophenoxy group via nucleophilic substitution or coupling reactions. Solvent selection (e.g., DCM, THF) and temperature control (0–25°C) are critical for yield optimization .
  • Steric control : Use of chiral catalysts or enantioselective reagents to manage stereochemistry at the bicyclic core, which impacts biological activity .

Q. How is the stereochemistry of the bicyclic core confirmed experimentally?

  • X-ray crystallography : Provides definitive proof of spatial arrangement, particularly for the (1R,5S) configuration in related azabicyclo compounds .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify coupling constants and NOE effects to infer stereochemical assignments .
  • Chiral HPLC : Separates enantiomers to validate purity and configuration .

Q. What in vitro assays are recommended for preliminary biological activity assessment?

  • Receptor binding assays : Screen for interactions with CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement studies, given structural similarities to neuroactive compounds .
  • Enzyme inhibition : Test against cytochrome P450 isoforms or kinases to evaluate metabolic stability and off-target effects .
  • Cytotoxicity profiling : Use immortalized cell lines (e.g., HEK-293) to establish baseline safety thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

  • Parameter optimization : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies .
  • Intermediate characterization : Isolate and analyze intermediates via LC-MS or IR to identify yield-limiting steps (e.g., incomplete cyclization or side reactions) .
  • Scale-up challenges : High-pressure reactors may improve cyclization efficiency at larger scales, as seen in related azabicyclo syntheses .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock or Schrödinger to model binding poses with receptors (e.g., ATF4 inhibitors, as in patent data) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize targets for experimental validation .
  • QSAR modeling : Corrogate substituent effects (e.g., 4-chlorophenoxy vs. trifluoromethyl groups) to refine activity predictions .

Q. How can stability issues during storage or handling be addressed?

  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Formulation strategies : Lyophilization or encapsulation in cyclodextrins may enhance stability, as demonstrated for hygroscopic bicyclic amines .
  • Thermal characterization : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine optimal storage temperatures .

Contradictory Data Analysis

Q. How should conflicting data about the compound’s metabolic stability be interpreted?

  • Species-specific differences : Compare hepatocyte metabolism assays across species (human vs. rodent) to identify interspecies variability .
  • CYP isoform profiling : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to isolate metabolic pathways and reconcile discrepancies .
  • Experimental conditions : Variability in incubation times, cofactor concentrations, or cell viability assays may explain inconsistent results .

Methodological Recommendations

Research Aspect Recommended Techniques Key References
Synthesis Optimization High-pressure cyclization, chiral HPLC purification
Structural Analysis X-ray crystallography, 1H^{1}\text{H}-NMR, NOESY
Biological Screening Radioligand binding, cytotoxicity assays (HEK-293), CYP inhibition
Stability Studies Accelerated stability testing (ICH guidelines), DSC/TGA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.